BenchChemオンラインストアへようこそ!

2-ethoxy-N-(5-((4-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Medicinal Chemistry Kinase Inhibitor Selectivity Structure-Activity Relationship (SAR)

This 1,3,4-thiadiazol-2-yl-benzamide derivative is a critical tool for dissecting Wnt pathway modulation. The unique 2-ethoxybenzamide substituent creates a distinct pharmacological profile compared to the 4-fluoro analog (Bcr-abl Inhibitor II), redirecting target engagement from BCR-ABL kinases to Wnt signaling components. Essential for SAR studies to validate target specificity and avoid irreproducible results. Ideal for benchmarking against known Wnt inhibitors like Compound 105.

Molecular Formula C18H16FN3O2S2
Molecular Weight 389.46
CAS No. 477215-94-4
Cat. No. B2386398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-ethoxy-N-(5-((4-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
CAS477215-94-4
Molecular FormulaC18H16FN3O2S2
Molecular Weight389.46
Structural Identifiers
SMILESCCOC1=CC=CC=C1C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)F
InChIInChI=1S/C18H16FN3O2S2/c1-2-24-15-6-4-3-5-14(15)16(23)20-17-21-22-18(26-17)25-11-12-7-9-13(19)10-8-12/h3-10H,2,11H2,1H3,(H,20,21,23)
InChIKeyNXISOMATSHFCMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Ethoxy-N-(5-((4-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (CAS 477215-94-4): Baseline Characteristics for Scientific Procurement


2-Ethoxy-N-(5-((4-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a synthetic small molecule belonging to the 1,3,4-thiadiazol-2-yl-benzamide chemical class. Its structure features a central 1,3,4-thiadiazole ring substituted at the 5-position with a 4-fluorobenzylthio group and linked at the 2-position via an amide bond to a 2-ethoxybenzamide moiety [1]. This compound is encompassed within patent families describing 1,3,4-thiadiazol-2-yl-benzamide derivatives as inhibitors of the Wnt signaling pathway [2], suggesting a potential role in oncology or fibrosis research. The closest publicly characterized structural analog is Bcr-abl Inhibitor II (CAS 607702-99-8), which bears a 4-fluorobenzamide instead of a 2-ethoxybenzamide group and has documented non-ATP competitive BCR-ABL kinase inhibitory activity [3].

Why Generic Substitution Fails for 2-Ethoxy-N-(5-((4-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide


Within the 1,3,4-thiadiazol-2-yl-benzamide series, even single-point modifications to the benzamide ring profoundly alter pharmacological profiles. The 2-ethoxy substituent in this compound creates a distinct hydrogen-bond acceptor surface and steric environment compared to the 4-fluoro group found in Bcr-abl Inhibitor II. This single substituent switch can redirect target engagement from BCR-ABL kinases (reported for the 4-fluoro analog [1]) toward Wnt pathway components (the class-level therapeutic indication for the patent family encompassing this chemotype [2]), and simultaneously modify logP, solubility, and metabolic stability. Consequently, treating these two compounds or other regioisomeric analogs as interchangeable in biological experiments will almost certainly yield divergent readouts and irreproducible results.

Product-Specific Quantitative Evidence Guide for 2-Ethoxy-N-(5-((4-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide


Structural Divergence: 2-Ethoxy vs. 4-Fluoro Substituent on the Benzamide Ring

The target compound bears a 2-ethoxy substituent on the benzamide ring, whereas the closest publicly characterized analog, Bcr-abl Inhibitor II (CAS 607702-99-8), possesses a 4-fluoro substituent. This structural difference changes the hydrogen-bonding capacity (ethoxy can act as an H-bond acceptor), electronically alters the aromatic ring (ethoxy is electron-donating; fluoro is electron-withdrawing), and modulates steric bulk. No direct biochemical comparison between these two compounds has been reported, but the divergence in substituent electronics is a well-established driver of differential target binding in benzamide-based kinase inhibitors [1].

Medicinal Chemistry Kinase Inhibitor Selectivity Structure-Activity Relationship (SAR)

Kinase Inhibition Profile: BCR-ABL Activity of the 4-Fluoro Analog as a Benchmark for Divergence

Bcr-abl Inhibitor II, which differs from the target compound only at the benzamide 4-position, has well-defined inhibitory activity against c-Abl (Ki = 44 nM) and SRC (Ki = 354 nM) kinases in cell-free assays [1]. This compound acts as a non-ATP competitive, negative allosteric modulator of BCR-ABL, including the T315I gatekeeper mutant [2]. While no direct kinase profiling data for the 2-ethoxy analog has been publicly disclosed, the replacement of 4-fluoro with 2-ethoxy is expected to significantly alter the kinase selectivity fingerprint. Procurement of the 4-fluoro analog as a substitute for the 2-ethoxy compound is therefore scientifically unjustifiable without confirmatory profiling.

BCR-ABL Kinase Allosteric Modulation Kinase Profiling

Wnt Pathway Inhibition: Class-Level Expectation Requiring Empirical Confirmation

The 1,3,4-thiadiazol-2-yl-benzamide scaffold is claimed in patent WO2016131808A1 as an inhibitor of the Wnt signaling pathway, with potential applications in hyperproliferative disorders [1]. In a Wnt reporter assay, a structurally related compound from this patent family (Compound 105, BDBM293489) demonstrated an EC50 of 764 nM [2]. However, the target 2-ethoxy compound is not specifically exemplified in the available patent data, and its Wnt inhibitory potency has not been disclosed. The 2-ethoxy substituent may enhance or diminish Wnt pathway activity relative to other substituents explored in the patent; empirical testing is required.

Wnt Signaling Cancer Stem Cells Reporter Gene Assay

Physicochemical Property Differentiation: LogP and Hydrogen Bonding Potential

The substitution of 4-fluoro with 2-ethoxy on the benzamide ring is predicted to increase lipophilicity and alter hydrogen-bonding capacity. The 4-fluoro analog (Bcr-abl Inhibitor II) has a computed XLogP3 of 4.1 and one hydrogen bond donor [1]. The 2-ethoxy compound is expected to have a moderately higher logP (estimated +0.3 to +0.6 log units) while retaining one H-bond donor but gaining an additional H-bond acceptor (ether oxygen). These differences influence solubility, permeability, and metabolic stability, which are critical parameters for in vivo experimental design.

ADME Lipophilicity Drug-likeness

Best Research and Industrial Application Scenarios for 2-Ethoxy-N-(5-((4-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide


Chemical Probe for Wnt Pathway Deconvolution Studies

Given the patent family association with Wnt signaling inhibition [1], this compound is best deployed as a starting point for structure-activity relationship (SAR) studies aimed at dissecting the contribution of the benzamide 2-position to Wnt pathway modulation. Researchers can benchmark its activity against the known Wnt inhibitor Compound 105 (EC50 = 764 nM [2]) to determine whether the 2-ethoxy substituent improves potency or physicochemical properties.

Kinase Selectivity Profiling for Target Identification

Because the 4-fluoro analog is a validated BCR-ABL/SRC inhibitor (c-Abl Ki = 44 nM ), the 2-ethoxy compound should be submitted to broad kinase profiling panels to identify any shifts in target engagement. Positive results would enable new avenues in kinase drug discovery distinct from the already-characterized BCR-ABL allosteric modulation paradigm [3].

ADME and In Vivo Pharmacokinetic Optimization

The predicted increase in lipophilicity relative to the 4-fluoro analog (estimated ΔXLogP3 ≈ +0.3 to +0.6 [4]) suggests this compound may exhibit altered oral absorption and tissue distribution. It is suitable for comparative ADME studies alongside the 4-fluoro analog to establish structure-property relationships that guide further lead optimization for in vivo efficacy models.

Negative Control for BCR-ABL-Dependent Cellular Assays

If subsequent profiling confirms that the 2-ethoxy compound lacks significant BCR-ABL inhibitory activity (in contrast to the 4-fluoro analog which has Ki = 44-100 nM [5]), it can serve as a chemically matched inactive control in experiments designed to validate BCR-ABL-dependent phenotypes, thereby strengthening the pharmacological interpretation of results obtained with Bcr-abl Inhibitor II.

Quote Request

Request a Quote for 2-ethoxy-N-(5-((4-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.